molecular formula C16H27NO5 B12331784 Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)-3-oxopropanoate

Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)-3-oxopropanoate

Cat. No.: B12331784
M. Wt: 313.39 g/mol
InChI Key: ZUKUABONASGWBX-UHFFFAOYSA-N
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Description

Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)-3-oxopropanoate is a β-keto ester derivative featuring a cyclohexane core substituted with a tert-butoxycarbonyl (Boc)-protected amino group in the (1r,4r) configuration. The compound combines a reactive 3-oxopropanoate moiety with a sterically hindered cyclohexyl-Boc-amine, making it a versatile intermediate in organic synthesis, particularly for constructing peptidomimetics or heterocyclic frameworks .

Properties

Molecular Formula

C16H27NO5

Molecular Weight

313.39 g/mol

IUPAC Name

ethyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]-3-oxopropanoate

InChI

InChI=1S/C16H27NO5/c1-5-21-14(19)10-13(18)11-6-8-12(9-7-11)17-15(20)22-16(2,3)4/h11-12H,5-10H2,1-4H3,(H,17,20)

InChI Key

ZUKUABONASGWBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1CCC(CC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)-3-oxopropanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the cyclohexylamine is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Ester: The protected amine is then reacted with ethyl 3-oxopropanoate under acidic or basic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (H

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a)

  • Structure: Contains a pyrrole ring substituted with Boc-protected amino, indolyl, and ester groups.
  • Synthesis : Prepared via CuCl2·2H2O-catalyzed cyclization of 1,3-bis(indol-3-yl)propane-1,3-dione with 1,2-diaza-1,3-dienes in THF (yield: 98%) .
  • Key Differences :
    • Core Structure : Pyrrole vs. cyclohexane in the target compound.
    • Substituents : Indolyl groups vs. cyclohexyl-Boc-amine.
    • Physicochemical Properties : Higher molecular weight (554 g/mol vs. ~353 g/mol estimated for the target compound) and distinct NMR profiles (e.g., aromatic proton signals at δ 6.91–8.01) .

Ethyl 3-Cyclopropyl-3-oxopropanoate Derivatives (e.g., 4bn)

  • Structure : Features a cyclopropyl group attached to the β-keto ester.
  • Synthesis: Alkylation of ethyl 3-cyclopropyl-3-oxopropanoate with benzyl bromides using DIPEA/LiCl in THF .
  • Key Differences :
    • Substituents : Cyclopropyl and benzyl groups vs. cyclohexyl-Boc-amine.
    • Reactivity : The cyclopropyl group may confer strain-induced reactivity, unlike the sterically stable cyclohexane in the target compound.

Ethyl 3-(Aryl)-3-oxopropanoates (e.g., Chlorophenyl or Tolyl Derivatives)

  • Structure : Aryl-substituted β-keto esters (e.g., 2-chlorophenyl or 4-methylphenyl) .
  • Synthesis : Classical Claisen condensation or alkylation methods.
  • Key Differences :
    • Electronic Effects : Electron-withdrawing (e.g., Cl) or donating (e.g., CH3) aryl groups vs. the electron-rich Boc-amine.
    • Applications : Primarily used as intermediates for heterocycles (e.g., pyrazoles), whereas the target compound’s Boc-amine may enable peptide coupling .

rac-(1S,2S)-1-(Allyl(Boc)amino)-3-ethoxy-3-oxo-1-phenylpropan-2-yl Ethyl Oxalate (5a)

  • Structure : Oxalate ester with Boc-protected allylamine and phenyl groups.
  • Synthesis: Derived from ethyl oxalate and Boc-protected amino alcohols via pyridine-mediated coupling .
  • Key Differences :
    • Backbone : Oxalate vs. β-keto ester.
    • Functionality : Allyl and phenyl substituents vs. cyclohexyl-Boc-amine.

Data Tables

Table 2: Spectroscopic Data Comparison

Compound IR (cm⁻¹) ¹H-NMR Key Signals (δ, ppm)
Target Compound Expected: ~1740 (C=O) Cyclohexane H (1.0–2.5), Boc CH3 (1.34)
10a 1765 (ester), 1682 (C=O) Indole H (6.91–8.01), Boc CH3 (1.34)
4bn Not reported Cyclopropyl H (0.5–1.5), benzyl H (7.3)
5a 1744 (ester) Allyl H (5.0–5.8), Boc CH3 (1.34)

Key Research Findings

  • Synthetic Flexibility : The target compound’s cyclohexyl-Boc-amine may enhance stereochemical control in cycloadditions compared to indolyl or aryl analogs .
  • Stability : Boc protection in the (1r,4r) configuration likely improves stability under basic conditions vs. allyl- or cyclopropyl-substituted esters .
  • Applications : Unlike indole-based analogs (e.g., 10a), the cyclohexane core may reduce π-stacking interactions, altering bioavailability or target binding .

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